2-[(2,4-dinitrophenyl)amino]-5-methylphenol
Overview
Description
2-[(2,4-dinitrophenyl)amino]-5-methylphenol is an organic compound with significant applications in scientific research and industry. This compound features a nitro group and an amino group attached to a benzene ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the nitration of phenol followed by the introduction of the amino group. The reaction conditions typically require strong acids and controlled temperatures to ensure the proper formation of the nitro and amino groups.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The process involves the continuous monitoring of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dinitrophenyl)amino]-5-methylphenol undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can convert the nitro groups to amino groups.
Substitution: : Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Substitution reactions typically use halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation Products: : Various quinones and carboxylic acids.
Reduction Products: : Amines and hydrazines.
Substitution Products: : Halogenated derivatives of the benzene ring.
Scientific Research Applications
2-[(2,4-dinitrophenyl)amino]-5-methylphenol is widely used in scientific research due to its unique chemical properties. It serves as a reagent in organic synthesis, a probe in biochemical assays, and a precursor in the development of pharmaceuticals. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves the modulation of cellular signaling pathways.
Comparison with Similar Compounds
2-[(2,4-dinitrophenyl)amino]-5-methylphenol is compared to other similar compounds, such as 2,4-dinitrophenol and 2,4-dinitroaniline. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity.
List of Similar Compounds
2,4-Dinitrophenol
2,4-Dinitroaniline
2,4-Dinitrophenylhydrazine
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-5-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8-2-4-11(13(17)6-8)14-10-5-3-9(15(18)19)7-12(10)16(20)21/h2-7,14,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJBUZANYLQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.